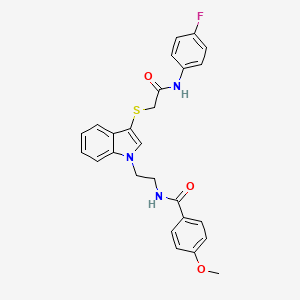![molecular formula C21H16F3N3O5 B2824011 Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-81-6](/img/structure/B2824011.png)
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C21H16F3N3O5 and its molecular weight is 447.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate has been studied in the context of synthesis and chemical transformations. For instance, Yates et al. (1993) explored the synthesis of similar compounds using Wessely oxidation and intramolecular Diels–Alder reactions, demonstrating complex chemical transformations of related compounds (Yates, Bhamare, Granger, & Macas, 1993). Similarly, Ohsumi and Neunhoeffer (1992) conducted a regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, showcasing the methodological advances in synthesizing this class of compounds (Ohsumi & Neunhoeffer, 1992).
Structural Elucidation and Mechanistic Studies
Ghozlan et al. (2014) synthesized a compound structurally similar to this compound and diazotized it for coupling with various reagents. This study provided insights into the structure and possible reaction mechanisms (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).
Application in Novel Compound Synthesis
Ezema et al. (2015) used a similar compound in the Dimroth rearrangement to synthesize a tricyclic compound, indicating the potential of this chemical in the synthesis of novel structures (Ezema, Akpanisi, Ezema, & Onoabedje, 2015). Cai (1985) discussed the chemical transformations of a similar compound, demonstrating its versatility in producing a variety of derivatives with potential applications (Cai, 1985).
Biological Activity and Applications
Furuta et al. (2006) synthesized ethyl 4-(2-aryloxyhexyloxy)benzoates and evaluated their activity in inducing metamorphosis in larvae, suggesting potential biological applications of similar compounds (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006). Additionally, Al-Kamali et al. (2014) prepared similar compounds and evaluated their antibacterial activities, highlighting the potential medicinal applications (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Analytical and Structural Chemistry
Studies like those conducted by Kaur et al. (2012) on the crystal and molecular structures of related compounds provide valuable insights into their structural chemistry, which is essential for understanding their properties and potential applications (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).
Propiedades
IUPAC Name |
ethyl 5-(2-methoxycarbonylphenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O5/c1-3-31-20(29)16-18(32-15-10-5-4-9-14(15)19(28)30-2)25-17(27-26-16)12-7-6-8-13(11-12)21(22,23)24/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWZRYBSBJSOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)
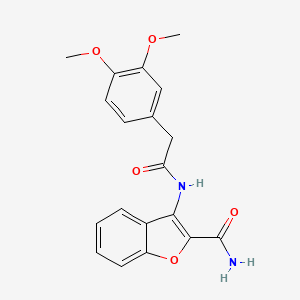
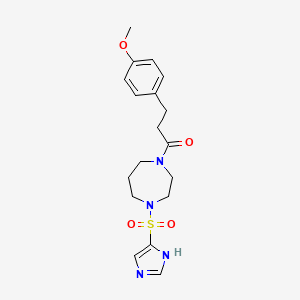
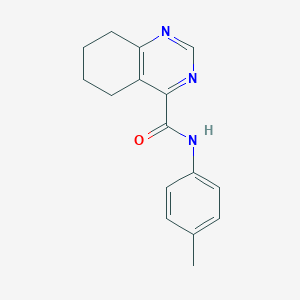
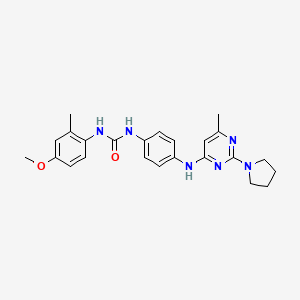

![1-[4-(3-Chlorophenyl)piperazino]-3-(1-naphthyl)-2-propen-1-one](/img/structure/B2823945.png)
![2-[(4-Chlorophenyl)sulfinyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2823946.png)
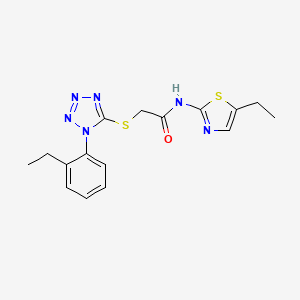
![2-(3-Hydroxypropyl)-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823948.png)
